Butamirate

Overview

Description

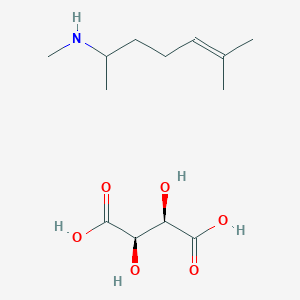

Butamirate, also known as brospamin, is a cough suppressant . It has been marketed in Europe and Mexico, but not in the United States . It is sold in the form of lozenges, syrup, tablets, dragées, or pastilles as the citrate salt . Adverse effects can include nausea, diarrhea, vertigo, and exanthema .

Synthesis Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of this compound citrate (BC) and benzoic acid (BA) in cough syrup .

Molecular Structure Analysis

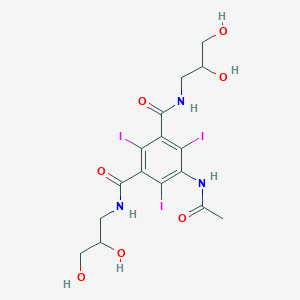

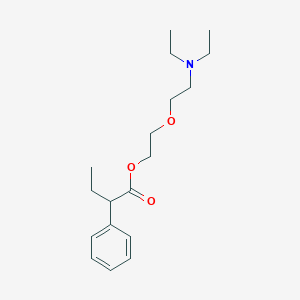

This compound is a small molecule with a chemical formula of C18H29NO3 . Its molecular weight is 307.434 . It belongs to the class of organic compounds known as phenylpropanes .

Chemical Reactions Analysis

The RP-HPLC method demonstrated a satisfactory separation of this compound citrate (BC) and benzoic acid (BA), yet the acquired peaks were asymmetrical . This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .

Physical and Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C18H29NO3 . Its molecular weight is 307.434 . It belongs to the class of organic compounds known as phenylpropanes .

Scientific Research Applications

Adverse Effects of Butamirate : A case of acute cervical dystonia was reported in a child shortly after the first dose of this compound citrate, highlighting the potential central nervous system adverse effects of cough suppressants like this compound (Bayram et al., 2013).

Comparison with Dextromethorphan : this compound and dextromethorphan were compared for their effects on capsaicin-induced cough in healthy volunteers. While dextromethorphan showed significant activity, this compound did not demonstrate notable efficacy in this study (Faruqi et al., 2014).

Anticonvulsant Effects : A study on rats indicated that this compound might have anticonvulsant effects on pentylenetetrazol (PTZ)-induced seizures, suggesting a potential application in epilepsy management (Erdoğan et al., 2018).

Use and Safety in Hungary : A Hungarian study reviewed the use and safety of this compound in syrup, drops, and depot tablets. It was found to be effective with rare, non-serious adverse events, although doses of syrup and drops were often below recommended amounts (Mikó, 2005).

Efficacy in Preschoolers with Acute Bronchitis : Research on preschoolers with acute bronchitis indicated that this compound was effective and safe for treating dry cough, without causing respiratory depression or other significant side effects (Rashitova et al., 2020).

Comparative Antitussive Activity : A study comparing this compound citrate linctus and clobutinol syrup for cough treatment found both to be effective, with this compound showing a notably better effect in cough due to carcinomas (Charpin & Weibel, 1990).

Analogues of this compound : Analogues of this compound, structurally related to the drug, demonstrated significant cough suppressing activity without notable adverse effects in a study, suggesting their potential as non-narcotic antitussives (Jurečeková et al., 2018).

This compound in Respiratory Tract Inflammation : A study on this compound citrate highlighted its central action through receptors in the brainstem and additional beneficial effects such as inhibiting bronchospasm and anti-inflammatory properties (Płusa, 2017).

Anti-Glioma Effects : this compound was identified as having anti-tumor effects in glioblastoma, a type of brain tumor, indicating its potential as a therapeutic agent in cancer treatment (Lee et al., 2021).

Bioavailability of this compound : A study on the bioavailability of different this compound citrate preparations in volunteers suggested equivalency in absorption rates across various formulations (Bohner et al., 1997).

Chromatographic Methods for this compound : Chromatographic methods were applied for the determination of this compound citrate in the presence of its degradation product, aiding in the accurate analysis of the drug in pharmaceutical dosage forms (Mahmoud et al., 2019).

Mechanism of Action

Target of Action

Butamirate, also known as Butamyrate, is primarily used as a cough suppressant .

Mode of Action

This compound acts both centrally and peripherally to suppress cough . Centrally, it decreases the tussigenic reflex . Peripherally, it exhibits anti-inflammatory and bronchospasmolytic activity . It has been found to bind to the cough center in the medulla oblongata, more specifically the dextromethorphan-binding site in guinea pig brain with high affinity .

Biochemical Pathways

It is known to exert non-specific anticholinergic and bronchospasmolytic effects, thereby improving respiratory function .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration . The peak plasma concentration is reached within 1 hour . It is highly bound to plasma proteins . This compound is metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoetoxyethanol . These metabolites are excreted via the kidneys . The elimination half-life of this compound is approximately 6 hours .

Result of Action

The primary result of this compound’s action is the suppression of cough . It achieves this by decreasing the tussigenic reflex centrally and enhancing bronchospasmolytic function peripherally . It also has anti-inflammatory properties .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Butamirate’s role in biochemical reactions is primarily as a cough suppressant. It interacts with the cough center in the medulla oblongata, a part of the brain that controls coughing .

Cellular Effects

It is known that this compound influences cell function by acting on the cough center in the medulla oblongata

Molecular Mechanism

It is known to exert its effects at the molecular level by acting on the cough center in the medulla oblongata

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVUMDPCZWBYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048403 | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18109-80-3 | |

| Record name | Butamirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamirate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamirate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butamirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butamirate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.